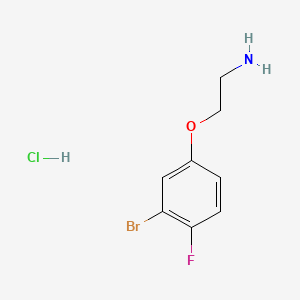

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

Description

2-(3-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a halogen-substituted phenoxyethylamine derivative. The bromo and fluoro substituents on the phenyl ring may influence electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPPWTCIGNTOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Fluorophenol Derivatives

The synthesis begins with the bromination of 4-fluorophenol derivatives to introduce the bromine substituent at the meta position. Patent CN109912396B describes a bromination method using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaOCl) under ultrasonic conditions. This approach avoids hazardous liquid bromine (Br₂), reducing environmental and safety risks. For 3-bromo-4-fluorophenol synthesis:

-

Reagent Ratios :

-

Reaction Conditions :

This method’s key advantage lies in its catalyst-free design , which simplifies purification and minimizes byproducts.

Etherification with 2-Chloroethylamine

The brominated intermediate undergoes etherification with 2-chloroethylamine to form the phenoxy-ethylamine backbone. VulcanChem’s technical data outlines a two-phase process:

-

Nucleophilic Substitution :

-

3-Bromo-4-fluorophenol reacts with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF or acetone).

-

Base (e.g., K₂CO₃) facilitates deprotonation of the phenol, enhancing nucleophilicity.

Reaction Equation :

-

-

Hydrochloride Salt Formation :

Alternative Bromination Strategies

Patent WO2012143933A1 discloses a bromination method using bromine (Br₂) and hydrobromic acid (HBr) in methylene chloride. While effective, this approach poses higher toxicity risks:

| Parameter | Value |

|---|---|

| Bromine stoichiometry | 0.456–0.68 mol per mol substrate |

| Solvent | Methylene chloride |

| Temperature | 18–26°C |

| Workup | Sodium sulfite quenching |

| Yield | 78–82% |

This method’s reliance on liquid bromine limits its appeal for industrial-scale applications despite competitive yields.

Optimization of Critical Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Liquid-Liquid Extraction : Dichloromethane phases are washed with NaHCO₃ and NaCl to remove acidic impurities.

-

Bulk Melting Crystallization : Achieves >99% purity by cooling the crude product to 31°C.

Comparative Analysis of Synthetic Methods

| Method | Brominating Agent | Catalyst | Yield (%) | Purity (%) | Safety Risk |

|---|---|---|---|---|---|

| NaBr/NaOCl | NaBr | None | 90–92 | 99.2–99.4 | Low |

| Br₂/HBr | Br₂ | HBr | 78–82 | 97–98 | High |

The NaBr/NaOCl method is superior in safety and yield, making it the industry-preferred route despite marginally higher reagent costs.

Scalability and Industrial Considerations

Batch vs. Continuous Processing

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the bromo group can produce various substituted phenoxyethanamines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₉BrFN·HCl

- Molecular Weight : 270.52 g/mol

- CAS Number : 874285-05-9

- SMILES Notation : C1=CC(=C(C=C1CCN)Br)F

The compound's structure allows for diverse interactions at the molecular level, crucial for its biological activity. The presence of bromine and fluorine atoms on the phenyl group enhances its chemical reactivity and specificity towards biological targets.

Chemistry

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex organic compounds. It undergoes various chemical reactions, including:

- Substitution Reactions : The compound can participate in halogen exchange reactions using reagents like sodium iodide.

- Oxidation and Reduction : It can be oxidized or reduced, allowing for the synthesis of derivatives with varied biological activities.

Biology

In biological research, this compound is utilized to study:

- Protein Interactions : It can serve as a probe to investigate protein-ligand interactions, aiding in understanding enzyme mechanisms and inhibition.

- Neurotransmitter Systems : Its structural features suggest potential interactions with serotonin and dopamine pathways, indicating possible applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride exhibit notable antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

These findings highlight its broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Pharmacological Applications

In pharmacological research, compounds like this amine have been explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. The ability to inhibit specific enzymes or receptors makes these compounds valuable in drug design.

Case Studies and Research Findings

Recent studies have focused on the antibacterial efficacy of phenyl ethanamines, including derivatives of this compound:

- Study on Antibacterial Efficacy : This study evaluated several derivatives' potency against common bacterial strains, demonstrating that modifications in the phenyl ring significantly affect antibacterial activity.

- Neurotransmitter Interaction Study : Research suggests that the compound may modulate neurotransmitter systems, indicating potential applications in treating mental health disorders.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen vs. Alkyl Substituents: The bromo-fluoro combination in the target compound contrasts with dichloro (C₈H₁₀Cl₃NO) or trifluoromethyl (C₉H₁₀BrClF₃N) groups.

- Phenoxy vs. Direct Phenyl Linkage: The phenoxy group in the target compound introduces an oxygen atom, increasing polarity relative to direct phenyl-linked analogs like 2-(3,4-dimethylphenyl)ethylamine HCl. This may affect solubility and metabolic stability .

Biological Activity

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is . The presence of halogen substituents (bromo and fluoro groups) on the phenyl ring significantly influences its biological properties through various interactions, including hydrogen bonding and halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It can influence receptor activity, which may affect signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated phenyl compounds have shown significant antibacterial and antifungal activity. The presence of bromine and fluorine atoms enhances their efficacy against various pathogens.

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.64 | Moderate Antibacterial |

| Escherichia coli | 2.33 | Good Antibacterial |

| Candida albicans | 16.69 | Antifungal |

These findings suggest that 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride may possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, suggesting potential applications in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various halogenated compounds, including derivatives similar to 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride. The results demonstrated that compounds with halogen substitutions exhibited enhanced inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing significant activity against Candida albicans and other fungal strains . The study highlighted the importance of structural modifications in enhancing bioactivity.

Q & A

Q. How can researchers design a scalable synthesis route for 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with halogenated phenols as precursors. Key steps include:

- Nucleophilic substitution : React 3-bromo-4-fluorophenol with a protected ethane-1,2-diamine derivative to form the phenoxyethylamine backbone .

- Deprotection and salt formation : Use hydrochloric acid to deprotect the amine group and precipitate the hydrochloride salt .

- Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For example, polar aprotic solvents like DMF may improve reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store at -20°C for long-term stability, as amine hydrochlorides are hygroscopic and prone to decomposition .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal and segregate halogenated byproducts for specialized treatment .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopy :

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish adjacent aromatic protons from ethylamine protons .

- Isotopic labeling : Synthesize a deuterated analog to simplify NMR interpretation in complex regions (e.g., amine protons) .

- X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and confirm halogen positioning .

Q. What strategies optimize reaction conditions to mitigate byproduct formation?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry to identify optimal conditions .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce halogen displacement side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before degradation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the para-fluorine position) .

- MD simulations : Model solvation effects to predict solubility and stability in aqueous buffers .

- Docking studies : Explore interactions with biological targets (e.g., serotonin receptors) to guide pharmacological assays .

Q. How can researchers address contradictory results in receptor-binding assays?

Methodological Answer:

- Control experiments : Include known agonists/antagonists (e.g., 5-HT₂A ligands) to validate assay reliability .

- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and distinguish nonspecific binding .

- Metabolic stability testing : Rule out compound degradation during assays via LC-MS stability checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.